molecular formula C15H15NO2 B1594255 N-benzyl-4-methoxybenzamide CAS No. 7465-87-4

N-benzyl-4-methoxybenzamide

Cat. No. B1594255
CAS RN: 7465-87-4
M. Wt: 241.28 g/mol
InChI Key: GEFZSLMGZREDTO-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, including N-benzyl-4-methoxybenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of N-benzyl-4-methoxybenzamide is characterized by a linear formula of C15H15NO2 . The average mass is 241.292 Da and the monoisotopic mass is 255.125931 Da .

Scientific Research Applications

  • Cancer Diagnosis and Treatment :

    • N-benzyl-4-methoxybenzamide derivatives have been investigated for their potential in visualizing primary breast tumors in humans in vivo. These compounds accumulate in breast tumors due to preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
    • Radioiodinated N-(dialkylaminoalkyl)benzamides, including N-benzyl-4-methoxybenzamide derivatives, have been studied for melanoma imaging and therapy due to their high uptake in melanoma cells (Eisenhut et al., 2000).
  • Herbicide Development :

    • N-benzyl-2-methoxybenzamides have been identified as lead compounds for the development of bleaching herbicides. These compounds inhibit weed growth by acting on the biosynthesis of plant pigments (Zhang et al., 2021).
  • Pharmacological Research :

    • Studies on N-benzyl-4-methoxybenzamide derivatives have contributed to the understanding of gastrointestinal prokinetic activity. These derivatives are derived from structural modifications of metoclopramide (Sakaguchi et al., 1992).
    • Research has also explored the antidopaminergic properties of substituted N-benzyl-4-methoxybenzamides, contributing to the development of potential antipsychotic agents (Paulis et al., 1990).
  • Chemical Synthesis and Catalysis :

    • N-isopropyl-5-methoxybenzamide, a derivative, has been studied as a catalyst for alcohol oxidation, demonstrating high reactivity and environmental benignity (Yakura et al., 2018).
  • Cell Division and Microbiology :

    • Compounds like 3-Methoxybenzamide, a related benzamide derivative, have been shown to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually l
    ysis of cells. This demonstrates the impact of such compounds on the cell division systems .
  • Neuropharmacology and Neurology :

    • Benzamide derivatives, including N-benzyl-4-methoxybenzamide, have been studied for their dopamine antagonistic properties. This research contributes to the understanding of neuroleptic drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
  • Antioxidant Activity Research :

    • Amino-substituted benzamide derivatives, related to N-benzyl-4-methoxybenzamide, have been evaluated for their antioxidant activity by studying their electrochemical oxidation mechanisms (Jovanović et al., 2020).
  • Enzyme Inhibition Studies :

    • Studies on various benzamides substituted in the 3-position, akin to N-benzyl-4-methoxybenzamide, have revealed their role as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, which is crucial for understanding the enzyme's functioning and inhibition (Purnell & Whish, 1980).

Safety And Hazards

N-benzyl-4-methoxybenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZSLMGZREDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323452
Record name N-benzyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methoxybenzamide

CAS RN

7465-87-4
Record name NSC404047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
G Li, M Li, Z Xia, Z Tan, W Deng… - The Journal of Organic …, 2022 - ACS Publications
… 2 in toluene at 110 C for 12 h, N-benzyl-4-methoxybenzamide (3a) could be isolated in 24% … a freshly prepared sample of N-benzyl-4-methoxybenzamide by reacting benzyl amine with …
Number of citations: 4 pubs.acs.org
KE Fairfull-Smith, ID Jenkins… - Organic & biomolecular …, 2004 - pubs.rsc.org
Two novel dehydrating reagents 3 and 4, based on a phosphonium anhydride and an oxyphosphonium triflate respectively, were prepared by reaction of the corresponding polymer-…
Number of citations: 31 pubs.rsc.org
Y Kawagoe, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
… After removal of the solvent under reduced pressure, N-benzyl-4-methoxybenzamide was obtained in 93% yield with 99% purity, as estimated by 1 H NMR measurement. …
Number of citations: 30 www.sciencedirect.com
G Bagherzade, H Beyzaei - Molecular Catalysis, 2022 - Elsevier
A novel and green protocol was developed for the synthesis of amides via the reaction of benzyl alcohols with amines in the presence of Ni-MOF named UoB-8 as catalyst. The …
Number of citations: 11 www.sciencedirect.com
DC Lenstra, FPJT Rutjes, J Mecinović - scholar.archive.org
… N-benzyl-4-methoxybenzamide … N-benzyl-4-methoxybenzamide …
Number of citations: 0 scholar.archive.org
K Holzschneider, AP Häring… - European Journal of …, 2019 - Wiley Online Library
… Subsequent treatment with benzylamine led to the formation of N-benzyl-4-methoxybenzamide 7e in varying yields, depending on the exact nature of the diazide substrate. Of major …
S Itabashi, M Shimomura, M Sato, H Azuma, K Okano… - Synlett, 2018 - thieme-connect.com
… In addition, the electron-rich N-benzyl-4-methoxybenzamide (12ia) and the electron-deficient N-benzyl-4-bromobenzamide (12ib) and N-benzyl-4-(chloromethyl)benzamide (12ic) gave …
Number of citations: 15 www.thieme-connect.com
G Yin, B Yan, J Chen, M Ji - Journal of the Iranian Chemical Society, 2019 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of nitriles with methyl ethers catalyzed by Fe(ClO 4 ) 3 ·H 2 O is described. Fe(ClO 4 ) 3 ·H 2 O is an …
Number of citations: 5 link.springer.com
X Xie, HV Huynh - ACS Catalysis, 2015 - ACS Publications
… The coupling of 4-methoxybenzyl alcohol (3) with benzylamine (4) in toluene under reflux at 125 C (oil bath temperature) to afford N-benzyl-4-methoxybenzamide (5) was chosen as the …
Number of citations: 112 pubs.acs.org
S Kun, É Bokor, G Varga, B Szőcs, A Páhi… - European Journal of …, 2014 - Elsevier
… From tetrazole 1 (1.0 g, 1.54 mmol) and N-benzyl-4-methoxybenzamide (2i, 1.12 g, 4.64 mmol) in m-xylene according to General procedure II. Purified by column chromatography (1:1 …
Number of citations: 53 www.sciencedirect.com

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